1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine

説明

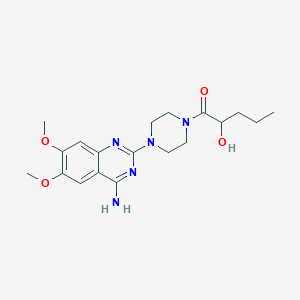

1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine (CAS 152551-75-2) is a quinazoline-derived compound with a molecular formula of C₁₉H₂₇N₅O₄ and a molecular weight of 389.5 g/mol . Its structure features a 4-amino-6,7-dimethoxyquinazolin-2-yl group linked to a piperazine ring, with a (2RS)-2-hydroxypentanoyl substituent at the 4-position of piperazine.

特性

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-hydroxypentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O4/c1-4-5-14(25)18(26)23-6-8-24(9-7-23)19-21-13-11-16(28-3)15(27-2)10-12(13)17(20)22-19/h10-11,14,25H,4-9H2,1-3H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIHPZQGQNXDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152551-75-2 | |

| Record name | A-65297 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152551752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-65297 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWR691G79U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

Terazosin Impurity J, also known as VWR691G79U or 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine, primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and urinary flow.

Mode of Action

Terazosin Impurity J acts as an alpha-1-selective adrenergic antagonist . It selectively blocks the action of adrenaline on alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate. This results in a decrease in blood pressure and an improvement in urinary flow.

Biochemical Pathways

The compound’s action on alpha-1 adrenergic receptors affects several biochemical pathways. It enhances glycolysis, evidenced by increased ATP production and higher LDH enzymatic activity. It also downregulates the NF-κB-GSDMD signal pathway, exhibiting anti-inflammatory effects.

Pharmacokinetics

Orally administered Terazosin Impurity J is rapidly, consistently, and almost completely absorbed into the bloodstream, with a bioavailability of approximately 90%. Peak plasma drug levels occur within one to two hours after ingestion. The compound undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract. Small amounts of Terazosin Impurity J are excreted in the urine. The mean beta-phase half-life is approximately 12 hours.

Result of Action

The molecular and cellular effects of Terazosin Impurity J’s action include the relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and an improvement in urinary flow. It also exhibits anti-inflammatory effects by downregulating the NF-κB-GSDMD signal pathway.

生化学分析

Biochemical Properties

Terazosin Impurity J is chemically defined as (2RS)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-hydroxypentan-1-oneIt is known that the parent compound, terazosin, binds to and can enhance the activity of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1), thereby increasing ATP levels.

Cellular Effects

It has been shown that this compound is not cytotoxic for several human tumor cell lines and non-malignant fibroblasts.

Molecular Mechanism

The parent compound, terazosin, has been shown to bind to and activate PGK1, an enzyme involved in glycolysis. This interaction enhances the activity of PGK1, leading to increased ATP production.

Temporal Effects in Laboratory Settings

It has been identified as a potential impurity in several batches of the drug terazosin.

生物活性

1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C19H24N4O5

- Molecular Weight : 388.42 g/mol

The structure features a quinazoline moiety linked to a piperazine ring, which is substituted with a hydroxypentanoyl group. This structural configuration is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body:

- Alpha-Adrenoceptor Antagonism : Similar compounds have demonstrated high binding affinity for alpha-1 adrenergic receptors, suggesting that this compound may also exhibit similar properties. For instance, derivatives of 4-amino-6,7-dimethoxyquinazoline have shown selective antagonism at alpha-1 adrenoceptors with Ki values in the nanomolar range .

- Inhibition of Tyrosinase : The compound's potential as a tyrosinase inhibitor has been explored in related studies. Tyrosinase plays a crucial role in melanin biosynthesis, and inhibitors can be beneficial in treating hyperpigmentation disorders .

Biological Activity Data

The following table summarizes key biological activities and findings related to similar compounds:

Case Studies

- Antihypertensive Activity : A study evaluating piperazine derivatives indicated that compounds similar to the target compound exhibited significant antihypertensive effects through alpha-adrenoceptor antagonism. The binding affinity was reported to be around 10 nM, indicating strong potential as antihypertensive agents .

- Antioxidant Properties : Research on phenolic compounds has shown that certain derivatives can exert antioxidant effects without cytotoxicity in vitro. This suggests that the target compound might also possess protective effects against oxidative stress, which is relevant in various pathological conditions .

- Melanogenesis Inhibition : In vitro assays demonstrated that related compounds inhibited tyrosinase activity effectively, presenting a promising avenue for treating skin hyperpigmentation disorders .

科学的研究の応用

Anticancer Activity

Research indicates that compounds related to quinazoline derivatives possess anticancer properties. The specific compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms that may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Studies have suggested that the incorporation of the piperazine moiety enhances its efficacy against cancer cells by improving solubility and bioavailability.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. This application is particularly relevant in the context of rising antibiotic resistance.

Neurological Applications

Quinazoline derivatives have been explored for their neuroprotective effects. Preliminary studies suggest that this compound may exert neuroprotective actions in models of neurodegenerative diseases, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Efficacy | Showed significant inhibition of tumor growth in xenograft models using this compound. |

| Study B | Antimicrobial Activity | Demonstrated effectiveness against multi-drug resistant bacterial strains with low MIC values. |

| Study C | Neuroprotection | Indicated reduction in neuronal death in vitro under oxidative stress conditions. |

化学反応の分析

Acylation and Alkylation of the Piperazine Moiety

The piperazine ring in this compound is a key reactive site. Its secondary amine groups can participate in acylation and alkylation reactions under mild conditions . For example:

- Acylation : Reaction with acid chlorides or anhydrides modifies the hydroxypentanoyl side chain. This is critical in the synthesis of related α₁-adrenoceptor antagonists .

- Alkylation : Alkyl halides or epoxides can alkylate the piperazine nitrogen, altering solubility and receptor-binding properties .

Oxidation and Degradation Pathways

The hydroxypentanoyl chain is susceptible to oxidation, particularly at the secondary alcohol group. This reactivity is observed in both synthetic and metabolic contexts :

- Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone, forming 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-(2-oxopentanoyl)piperazine .

- Degradation : Under acidic conditions (pH < 3), hydrolysis of the amide bond between piperazine and hydroxypentanoyl occurs, yielding 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine and pentanoic acid derivatives .

Synthetic Relevance in Terazosin Production

This compound is identified as Terazosin Impurity J (EP Impurity F), arising during the synthesis of the antihypertensive drug Terazosin :

- Key Intermediate : Forms via partial acylation of 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine with a hydroxypentanoyl chloride .

- Quality Control : Its presence in Terazosin APIs is monitored via HPLC (limit: ≤0.15%), with synthetic optimizations minimizing its formation .

| Parameter | Value | Reference |

|---|---|---|

| HPLC Retention Time | 8.2–8.5 min (C18 column, pH 3.0) | |

| Synthetic Yield | 5–7% (without optimized conditions) |

Coordination Chemistry

The piperazine nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Cd²⁺), forming stable complexes. These interactions are leveraged in:

- Catalysis : Metal-piperazine complexes enhance reaction rates in cross-coupling reactions .

- Material Science : Coordination polymers with Cd²⁺ exhibit luminescent properties .

Demethylation of Methoxy Groups

Though less common, the 6,7-dimethoxy groups on the quinazoline core can undergo demethylation under strong acidic or enzymatic conditions (e.g., cytochrome P450), forming hydroxylated derivatives . This pathway is more relevant to metabolic studies than synthetic chemistry.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Quinazoline-based α1-adrenoceptor antagonists share a common core structure but differ in substituents, leading to variations in pharmacokinetics and therapeutic applications. Below is a detailed comparison:

Structural Comparison

| Compound Name | Substituent at Piperazine 4-Position | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Target Compound | (2RS)-2-hydroxypentanoyl | C₁₉H₂₇N₅O₄ | 389.5 | Chiral hydroxypentanoyl group |

| Doxazosin Mesylate | 1,4-benzodioxan-2-ylcarbonyl | C₂₃H₂₅N₅O₅·CH₄O₃S | 547.58 | Benzodioxan ring; sulfonate counterion |

| Terazosin Hydrochloride Dihydrate | Tetrahydrofuran-2-ylcarbonyl | C₁₉H₂₅N₅O₄·HCl·2H₂O | 459.9 | Tetrahydrofuran ring; dihydrate form |

| Prazosin Hydrochloride | 2-furoyl | C₁₉H₂₁N₅O₄·HCl | 419.9 | Furan-derived acyl group; hydrochloride |

| Bunazosin Hydrochloride | 1,4-diazepan-1-yl butanone | C₂₆H₂₈Cl₂F₂N₂ | 487.4 | Diazepan ring; fluorophenyl substituents |

Pharmacological and Physicochemical Properties

- Target Compound: The hydroxypentanoyl group may enhance solubility compared to non-polar substituents (e.g., benzodioxan in Doxazosin).

- Doxazosin Mesylate : Used for hypertension and benign prostatic hyperplasia (BPH). Its benzodioxan ring contributes to prolonged receptor binding, while the mesylate salt improves water solubility .

- Terazosin Hydrochloride : Similar indications as Doxazosin. The tetrahydrofuran group balances lipophilicity and bioavailability, with a dihydrate form stabilizing the crystal structure .

- Prazosin Hydrochloride : First-generation α1-blocker with low water solubility, leading to variable bioavailability .

Research Findings

- Structural Impact on Activity: Modifications at the piperazine 4-position alter receptor affinity and selectivity. For example, Doxazosin’s benzodioxan group enhances α1A-adrenoceptor selectivity, while Prazosin’s furoyl group favors α1B subtypes .

- Metabolism: Hydroxypentanoyl in the target compound may undergo oxidative metabolism via CYP3A4/5, similar to Doxazosin and Terazosin .

Notes on Comparative Analysis

Structural Flexibility: The hydroxypentanoyl group in the target compound introduces a hydroxyl group absent in Doxazosin, Terazosin, and Prazosin. This could improve hydrogen-bonding interactions with biological targets or solvents .

Chirality : The (2RS) configuration may lead to stereoselective pharmacokinetics, necessitating enantiomer-specific studies .

Therapeutic Potential: While Doxazosin and Terazosin are well-established for BPH and hypertension, the target compound’s efficacy and safety profile remain uncharacterized in the provided evidence.

Synthetic Challenges: highlights the complexity of synthesizing similar compounds (e.g., Terazosin), suggesting that the hydroxypentanoyl variant may require specialized synthetic routes.

準備方法

Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline

The quinazoline core is synthesized from 3,4-dimethoxy-6-aminobenzonitrile. Treatment with phosphorus oxychloride (POCl₃) introduces a chlorine atom at position 2, forming 2-chloro-4-amino-6,7-dimethoxyquinazoline. This intermediate reacts readily with nucleophiles due to the electron-deficient nature of the chloro-substituted quinazoline.

Preparation of 4-((2RS)-2-Hydroxypentanoyl)piperazine

Piperazine is mono-acylated using 2-hydroxypentanoyl chloride. To ensure selective substitution, one nitrogen is protected with a tert-butoxycarbonyl (Boc) group. After acylation, the Boc group is removed via acidolysis, yielding 4-((2RS)-2-hydroxypentanoyl)piperazine. The racemic 2-hydroxypentanoyl group arises from the use of racemic 2-hydroxypentanoic acid.

Coupling Reaction

The chloroquinazoline intermediate undergoes nucleophilic aromatic substitution with 4-((2RS)-2-hydroxypentanoyl)piperazine in dimethylformamide (DMF) at 80–100°C. The reaction proceeds via a two-step mechanism:

-

Deprotonation : The piperazine’s free nitrogen attacks the electron-deficient C2 position of the quinazoline.

-

Chloride Displacement : The chlorine atom is replaced, forming the final product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 12–18 hours |

| Purification | Crystallization (EtOH/H₂O) |

Cyclization of Thiocarbamido Intermediate

Formation of Thiourea Derivative

3,4-Dimethoxy-6-aminobenzonitrile reacts with thiophosgene (Cl₂C=S) to form 3,4-dimethoxy-6-isothiocyanatobenzonitrile. This intermediate couples with 4-((2RS)-2-hydroxypentanoyl)piperazine in ethyl acetate, yielding 3,4-dimethoxy-6-[4-(2-hydroxypentanoyl)-1-piperazinylthiocarbamido]benzonitrile.

Methylation and Cyclization

The thiourea derivative is treated with methyl iodide (CH₃I) in acetone, forming a methylthioimidate intermediate. Cyclization occurs in formamide with sodium amide (NaNH₂) at 120°C under ammonia gas, resulting in quinazoline ring formation.

Reaction Scheme :

Key Data :

Acylation of Preformed Quinazoline-Piperazine

Synthesis of 1-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazine

2-Chloro-4-amino-6,7-dimethoxyquinazoline reacts with unprotected piperazine in refluxing toluene, yielding 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine.

Acylation with 2-Hydroxypentanoyl Chloride

The free nitrogen of the piperazine is acylated with 2-hydroxypentanoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction is conducted at 0°C to minimize diacylation.

Key Data :

| Parameter | Value |

|---|---|

| Acylation Yield | 75–80% |

| Diacylation Byproduct | <5% |

| Purification | Column Chromatography (SiO₂) |

Comparative Analysis of Methods

Efficiency and Scalability

-

Method 1 (Chloroquinazoline route) offers moderate yields but requires harsh conditions for chlorination.

-

Method 2 (Cyclization) is advantageous for large-scale synthesis but involves toxic thiophosgene.

-

Method 3 (Acylation) is straightforward but risks diacylation without careful temperature control.

Spectroscopic Validation

-

IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹), C=O (1680 cm⁻¹), and quinazoline ring (1600 cm⁻¹).

-

¹H NMR : Piperazine protons (δ 2.5–3.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and hydroxyl proton (δ 5.2 ppm).

Industrial Considerations and Impurity Profiling

As an impurity in terazosin hydrochloride, this compound forms via unintended acylation during synthesis. Regulatory guidelines (ICH Q3A) mandate controlling it below 0.15%. Mitigation strategies include:

-

Using purified 2-furoyl chloride to minimize cross-reactivity.

-

Implementing in-process checks via HPLC at cyclization and acylation stages.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimized for preparing 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-((2RS)-2-hydroxypentanoyl)piperazine intermediates?

- Methodology : A key intermediate involves coupling 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine derivatives under reflux in ethanol or methanol. For example, heating 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine in ethanol at 160°C for 16 hours yields 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline, which is further acylated with 2-hydroxypentanoyl chloride .

- Optimization : Reaction conditions (temperature, solvent ratios, and reaction time) must be carefully controlled to avoid side products like over-acylated derivatives. TLC monitoring (e.g., hexane:ethyl acetate, 1:2) ensures reaction completion .

Q. How can the stereochemistry of the (2RS)-2-hydroxypentanoyl moiety be resolved or analyzed?

- Methodology : Chiral HPLC using columns like Chiralpak IA/IB/IC with a mobile phase of hexane:isopropanol (90:10) can separate enantiomers. Alternatively, nuclear Overhauser effect (NOE) NMR experiments differentiate diastereomers if chiral auxiliaries are used during synthesis .

- Data Interpretation : Compare retention times with known standards and validate using polarimetry or X-ray crystallography if crystalline derivatives are obtainable .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

- Techniques :

- HPLC-MS : Use reverse-phase C18 columns (0.1% TFA in water/acetonitrile gradient) with ESI-MS to confirm molecular ions (e.g., [M+H]+) and detect impurities .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify quinazoline ring protons (δ 6.7–8.2 ppm) and piperazine/amide linkages (δ 3.0–4.5 ppm) .

- Elemental Analysis : Validate C, H, N, O percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the 2-hydroxypentanoyl side chain influence the compound’s pharmacokinetic properties compared to other acylated piperazine derivatives?

- Experimental Design :

- LogP Measurement : Shake-flask method using octanol/water partitioning to compare hydrophobicity with analogs (e.g., 2-furoyl or chloroacetyl derivatives) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to assess CYP450-mediated degradation .

Q. What computational models predict the binding affinity of this compound to kinase targets (e.g., EGFR or VEGFR2)?

- Methodology :

- Docking Studies : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) or VEGFR2 (PDB: 4ASD). Focus on hydrogen bonding with the quinazoline amino group and hydrophobic interactions with the dimethoxy substituents .

- MD Simulations : GROMACS-based 100-ns simulations to assess binding stability (RMSD < 2 Å) and free energy calculations (MM/PBSA) .

- Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .

Q. How can conflicting bioactivity data from different cell lines be reconciled?

- Case Study : If the compound shows high potency in A549 (lung cancer) but low activity in MCF-7 (breast cancer), perform:

- Target Engagement Assays : Western blotting for phosphorylated EGFR/VEGFR to confirm on-target inhibition .

- Resistance Mechanisms : RNA-seq to identify overexpression of efflux pumps (e.g., ABCB1) or metabolic enzymes (e.g., CYP3A4) in resistant lines .

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to evaluate significance across cell lines (p < 0.05) .

Q. What strategies mitigate racemization during the acylation of the piperazine moiety?

- Preventive Measures :

- Low-Temperature Reactions : Perform acylations at 0–5°C to minimize thermal racemization .

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to enforce stereochemical control during coupling .

Methodological Challenges and Solutions

Q. How are stability issues in aqueous solutions addressed during in vitro assays?

- Solution : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS (pH 7.4) immediately before use. For long-term stability, lyophilize with trehalose (1:1 w/w) and store at -80°C .

- Validation : UPLC-PDA analysis at 0, 6, 12, and 24 hours to detect degradation products (e.g., hydrolyzed hydroxypentanoic acid) .

Q. What in vitro assays are suitable for evaluating dual kinase-inhibitory activity?

- Assay Design :

- Kinase Profiling : Use Z′-LYTE® or ADP-Glo™ kits for EGFR, VEGFR2, and off-target kinases (e.g., SRC, ABL1) at 1–10 µM compound concentration .

- Dose-Response Curves : 10-point dilution series (0.1 nM–100 µM) to calculate IC₅₀ values. Include staurosporine as a positive control .

- Troubleshooting : High background signals may require ATP concentration optimization (e.g., 10 µM ATP for EGFR assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。